molecular formula C18H19NO3 B12843736 Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate CAS No. 893736-36-2

Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12843736
CAS No.: 893736-36-2
M. Wt: 297.3 g/mol
InChI Key: ZSAJJPSZYOWIFX-UHFFFAOYSA-N
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Description

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C18H19NO3 It is a derivative of biphenyl, featuring a morpholine ring attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by morpholine.

    Esterification: The carboxylic acid group on the biphenyl core is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural rigidity and can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4’-(4-piperidinyl)[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-(4-pyrrolidinyl)[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-(4-piperazinyl)[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different nitrogen-containing rings.

Properties

CAS No.

893736-36-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 3-(4-morpholin-4-ylphenyl)benzoate

InChI

InChI=1S/C18H19NO3/c1-21-18(20)16-4-2-3-15(13-16)14-5-7-17(8-6-14)19-9-11-22-12-10-19/h2-8,13H,9-12H2,1H3

InChI Key

ZSAJJPSZYOWIFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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